molecular formula C25H22FN5O4 B2812917 2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1190009-20-1

2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2812917
CAS No.: 1190009-20-1
M. Wt: 475.48
InChI Key: BKDAVBYQGVTTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazinone derivative featuring a 1,3-benzodioxole moiety and a 4-(4-fluorophenyl)piperazine side chain. Its structure combines a heterocyclic core with substituents known to modulate pharmacokinetic and pharmacodynamic properties. The benzodioxol group enhances metabolic stability, while the fluorophenylpiperazine moiety may improve receptor binding affinity, particularly in central nervous system (CNS) or kinase-targeting applications .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O4/c26-18-2-4-19(5-3-18)28-7-9-29(10-8-28)24(32)15-30-11-12-31-21(25(30)33)14-20(27-31)17-1-6-22-23(13-17)35-16-34-22/h1-6,11-14H,7-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDAVBYQGVTTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Key Structural Features

FeatureDescription
Benzodioxole RingImparts potential psychoactive properties
Piperazine GroupKnown for enhancing binding affinity
Pyrazolo[1,5-a]pyrazin CoreAssociated with various pharmacological effects

Antidepressant Activity

Research indicates that compounds featuring piperazine and benzodioxole structures exhibit significant antidepressant effects. For instance, derivatives of this compound have been evaluated for their ability to modulate serotonin and norepinephrine levels in the brain, similar to established antidepressants like selective serotonin reuptake inhibitors (SSRIs) .

Antipsychotic Properties

The incorporation of the piperazine moiety suggests potential antipsychotic properties. Studies have shown that similar compounds can act as antagonists at dopamine receptors, which are critical targets in the treatment of schizophrenia .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The pyrazolo[1,5-a]pyrazin structure has been linked to inhibition of tumor growth in various cancer cell lines. In vitro studies demonstrated significant cytotoxicity against human cancer cells .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for neuroprotective therapies. Research indicates that it may mitigate neurodegenerative processes by reducing oxidative stress and inflammation .

Case Study 1: Antidepressant Evaluation

A study published in the Journal of Medicinal Chemistry evaluated a series of benzodioxole derivatives for their antidepressant activity. The lead compound demonstrated a significant decrease in depression-like behavior in animal models when compared to controls .

Case Study 2: Anticancer Screening

In vitro assays conducted on various cancer cell lines revealed that the compound inhibited cell proliferation effectively. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 3: Neuroprotection Research

A recent study investigated the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. Results showed that these compounds significantly reduced cell death and improved cell viability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of pyrazolo-fused heterocycles, which include pyrazolo[1,5-a]pyrimidines, pyrazolo[1,5-c]benzoxazines, and related derivatives. Key structural differences and similarities are outlined below:

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Reported Biological Activity References
Target Compound Pyrazolo[1,5-a]pyrazin-4(5H)-one 1,3-Benzodioxol-5-yl, 4-(4-fluorophenyl)piperazin-1-yl-2-oxoethyl Not explicitly stated (hypothesized kinase/CNS activity) -
MK66 (50) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Methoxyphenyl, phenyl Kinase inhibition (implied)
Compound in Pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl, 4-fluorophenyl, trifluoromethyl Antitrypanosomal, antimetabolite
Compound 9 () Pyrazolo[1,5-a]pyrimidine 4-Fluorophenylpiperazine, benzimidazole PI3Kδ inhibition (88% yield)
Compound in Pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Chlorophenyl, 3,4-dimethoxyphenethyl Protein interaction studies
Key Observations:

Core Structure Variations: Pyrazolo[1,5-a]pyrimidinones (e.g., MK66) exhibit a seven-membered ring, while pyrazolo[1,5-a]pyrazinones (target compound) have a six-membered pyrazinone core. The latter may offer distinct conformational flexibility for receptor binding . Pyrazolo-benzoxazines () differ in oxygen positioning but share fused heterocyclic systems that influence electronic properties .

Substituent Impact: Fluorine Incorporation: The 4-fluorophenyl group in the target compound and ’s PI3Kδ inhibitor enhances lipophilicity and metabolic resistance, a common strategy in drug design . Benzodioxol vs. Methoxy/Chloro Groups: The 1,3-benzodioxol group in the target compound may improve solubility compared to lipophilic substituents like trifluoromethyl () or dichlorophenyl groups .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?

  • The synthesis involves multi-step organic reactions, including:

  • Condensation : Coupling the pyrazolo[1,5-a]pyrazine core with the 1,3-benzodioxole moiety via nucleophilic substitution (e.g., using Knoevenagel or Ullmann coupling) .
  • Piperazine functionalization : Introducing the 4-(4-fluorophenyl)piperazine group via amide bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) .
    • Optimization strategies :
  • Use high-purity intermediates and controlled reaction conditions (e.g., inert atmosphere, anhydrous solvents).
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR to verify substituent positions (e.g., benzodioxole protons at δ 6.8–7.2 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected ~525 g/mol) and isotopic patterns .
    • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

  • Enzyme inhibition assays : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based ATP competition assays .
  • Cellular cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations .
  • Solubility/stability : Measure in PBS (pH 7.4) and simulated gastric fluid to predict bioavailability .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are critical for enhancing target binding affinity?

  • Key modifications :

  • Benzodioxole moiety : Replace with bioisosteres (e.g., benzofuran) to improve metabolic stability .
  • Piperazine substituent : Vary fluorophenyl groups (e.g., 2,4-difluorophenyl) to optimize hydrophobic interactions .
    • SAR Example :
ModificationActivity (IC50)Notes
Base compound120 nM (PI3Kα)Reference
Benzofuran analog85 nMImproved stability
2,4-Difluorophenyl65 nMEnhanced binding

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., PI3K catalytic domain) .
  • ADME prediction : Employ SwissADME to assess logP (<5), topological polar surface area (<140 Ų), and CYP450 interactions .
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to identify critical hydrogen bonds .

Q. What experimental approaches resolve contradictions between in vitro activity and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the benzodioxole group) .
  • Formulation optimization : Develop nanoparticle carriers (e.g., PLGA) to enhance solubility and bioavailability .

Q. How can researchers validate target engagement in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • CRISPR/Cas9 knockouts : Use gene-edited cell lines to correlate activity with target expression .
  • In vivo imaging : Track compound distribution via fluorescent labeling (e.g., Cy5 conjugation) .

Methodological Notes

  • Data Interpretation : Cross-validate NMR/MS results with synthetic intermediates to avoid misassignment .
  • Contradictory solubility data : Re-evaluate solvent systems (e.g., DMSO vs. aqueous buffers) and use dynamic light scattering (DLS) to detect aggregation .
  • Scale-up challenges : Transition from batch to flow chemistry for safer handling of reactive intermediates (e.g., oxazole formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.